molecular formula C22H22N2O2S2 B2797614 (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide CAS No. 303792-81-6

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide

Cat. No.: B2797614
CAS No.: 303792-81-6
M. Wt: 410.55
InChI Key: XMGGGKOWSSBGQU-MNDPQUGUSA-N
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Description

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide is a complex organic compound belonging to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring, a benzylidene group, and a phenylhexanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid with N-phenylhexanamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide involves its interaction with various molecular targets. The thioxothiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, thereby affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide is unique due to its combination of a thioxothiazolidinone ring, benzylidene group, and phenylhexanamide moiety.

Properties

IUPAC Name

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c25-20(23-18-12-6-2-7-13-18)14-8-3-9-15-24-21(26)19(28-22(24)27)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2,(H,23,25)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGGGKOWSSBGQU-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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